molecular formula C25H19Br2Cl2N3O2 B2719963 4-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-N-(2,4-dichlorophenyl)-4-oxobutanamide CAS No. 354156-26-6

4-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-N-(2,4-dichlorophenyl)-4-oxobutanamide

Cat. No. B2719963
CAS RN: 354156-26-6
M. Wt: 624.15
InChI Key: NXDMEBPBRQDPMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-N-(2,4-dichlorophenyl)-4-oxobutanamide is a useful research compound. Its molecular formula is C25H19Br2Cl2N3O2 and its molecular weight is 624.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Opto-Electronics and Material Science

Novel heterocyclic compounds with structural similarities to the queried chemical have been designed and synthesized for opto-electronic applications. These materials exhibit blue and green emission, which are essential properties for opto-electronic devices such as light-emitting diodes (LEDs) and organic semiconductors. The research into these materials focuses on their optical properties, including absorption and emission spectra, solvent effects, and bandgap energies, suggesting the potential use of similar compounds in the development of new opto-electronic materials (Ramkumar & Kannan, 2015).

Antitumor and Anticancer Properties

Several studies have synthesized and characterized pyrazole derivatives incorporating thiophene and thiazole moieties, showing significant antitumor activities. These compounds were evaluated against various cancer cell lines, including hepatocellular carcinoma, demonstrating promising IC50 values. The research highlights the potential of pyrazole-based compounds as chemotherapeutic agents, suggesting that similar structures could be explored for their anticancer properties (Gomha, Edrees, & Altalbawy, 2016).

Antimicrobial Activities

Pyrazoline derivatives have also been studied for their antimicrobial efficacy. Through various synthetic pathways, researchers have developed compounds with potent antimicrobial activities against gram-positive and gram-negative bacteria. These findings indicate the potential for structurally related compounds to serve as bases for new antimicrobial agents, addressing the ongoing need for novel antibiotics to combat resistant bacterial strains (Hawaiz, 2018).

Fluorescent Materials for Sensing and Imaging

Research on pyrazoline derivatives has extended into the development of fluorescent materials. These compounds exhibit significant fluorescence properties, making them candidates for fluorescent probes and materials in sensing and imaging applications. Studies have focused on understanding the effect of different substituents on the fluorescence properties, which is crucial for designing compounds with tailored emission characteristics for specific applications (Ibrahim et al., 2016).

properties

IUPAC Name

4-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-N-(2,4-dichlorophenyl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19Br2Cl2N3O2/c26-17-5-1-15(2-6-17)22-14-23(16-3-7-18(27)8-4-16)32(31-22)25(34)12-11-24(33)30-21-10-9-19(28)13-20(21)29/h1-10,13,23H,11-12,14H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDMEBPBRQDPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19Br2Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.